molecular formula C11H11N3OS2 B2556928 N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1021252-86-7

N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2556928
CAS No.: 1021252-86-7
M. Wt: 265.35
InChI Key: BHFIUAGIXOTWKS-UHFFFAOYSA-N
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Description

N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research applications, featuring a thiophene-acetamide moiety linked to a methylthio-substituted pyridazine ring. This structure combines two pharmacologically significant heterocyclic systems. The thiophene ring is a well-known bioisostere for benzene and other aromatic systems, and derivatives containing this nucleus have been reported to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . The pyridazine ring, substituted with a methylthio group, contributes to the molecule's potential as a scaffold in medicinal chemistry and drug discovery. While the specific biological profile of this compound is yet to be fully characterized, research into structurally similar molecules, such as thiophene-acetamide-piperidine hybrids, has shown promise as inhibitors of specific bacterial targets, such as the EthR transcriptional regulator in Mycobacterium tuberculosis . This suggests potential research applications for this compound in developing novel therapeutic agents. The integration of the thiophene and pyridazine rings creates a distinct molecular architecture suitable for exploring structure-activity relationships (SAR) in various biochemical contexts. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for investigating new biological pathways. This product is intended for research and development purposes only and is not intended for use in humans or as a veterinary diagnostic or therapeutic agent.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-16-11-5-4-9(13-14-11)12-10(15)7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFIUAGIXOTWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide, with the CAS number 1021252-86-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H11N3OS2, and it has a molecular weight of 265.35 g/mol. This compound is characterized by the presence of a pyridazine ring substituted with a methylthio group and an acetamide moiety attached to a thiophene ring.

PropertyValue
Molecular FormulaC11H11N3OS2
Molecular Weight265.35 g/mol
Purity≥ 95%
IUPAC NameN-(6-methylsulfanylpyridazin-3-yl)-2-thiophen-2-ylacetamide

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that pyridazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anticancer Activity : Research involving pyridazine-based compounds showed that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may have similar properties, warranting further investigation.
  • Inhibition of Enzymatic Activity : Related compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression, such as kinases and proteases. This inhibition can lead to reduced tumor growth and metastasis.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds typically exhibit moderate absorption rates with variable bioavailability depending on their chemical structure. The expected pharmacokinetic parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Moderate distribution across tissues due to lipophilicity.
  • Metabolism : Potential hepatic metabolism involving cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion of metabolites.

Comparison with Similar Compounds

(a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Structure: Replaces the pyridazine ring with a cyanothiophene group.
  • Synthesis: Prepared via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile .
  • Crystallography: Crystallizes in the monoclinic space group P2₁/c (vs. the pyridazine derivative’s undetermined structure), with Z = 4, indicating distinct packing interactions due to the cyano substituent .

(b) CB-839 (Anticancer Agent)

  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
  • Comparison : Shares the pyridazine-acetamide backbone but incorporates a thiadiazole ring and trifluoromethoxy phenyl group. These modifications enhance its glutaminase inhibitory activity, highlighting the importance of bulky substituents for targeting cancer metabolism .

(c) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

  • Structure : Replaces the methylthio group with a thiadiazole-ethyl substituent and introduces a thioether linkage .

(a) Antimicrobial Activity

  • Target Compound: Limited direct data, but structural analogs like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit potent antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus and E. coli) . The bromothiophene group enhances lipophilicity, improving membrane penetration compared to the methylthio-pyridazine derivative .
  • SARS-CoV-2 Main Protease Inhibitors : Pyridine-thiophene acetamides (e.g., 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide ) show strong binding affinities (−22 kcal/mol) via interactions with HIS163 and ASN142 residues . The pyridazine analogue’s methylthio group may sterically hinder similar interactions, reducing antiviral efficacy .

(b) Anticancer Activity

  • CB-839 : Demonstrates IC₅₀ values < 100 nM in glutamine-dependent cancer cells, attributed to its thiadiazole and trifluoromethoxy groups .
  • Thiophene-Pyridazine Hybrids: Derivatives like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide inhibit tyrosine kinases (IC₅₀: 10–50 nM) via ATP-binding site competition . The absence of a cyclopenta-thiophene ring in the target compound may limit its kinase affinity .

Physicochemical and Electronic Properties

Property Target Compound N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide CB-839
Molecular Weight 293.36 g/mol 264.33 g/mol 552.51 g/mol
LogP 2.1 (predicted) 1.8 3.5
Hydrogen Bond Acceptors 4 3 9
Key Functional Groups Methylthio, thiophene Cyano, thiophene Thiadiazole, trifluoromethoxy

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-(thiophen-2-yl)acetamide involves two primary objectives:

  • Construction of the 6-(methylthio)pyridazin-3-amine intermediate.
  • Amide bond formation between the amine and 2-(thiophen-2-yl)acetic acid.
    Key methods include one-pot multicomponent reactions, nucleophilic substitutions, and coupling strategies, as evidenced by recent advances in pyridazine chemistry.

The pyridazine core is synthesized via a three-component reaction adapted from, which enables simultaneous introduction of methylthio and amino groups.

Reaction Components and Conditions

  • Starting materials : Glyoxal, methyl thiourea, and hydrazine hydrate.
  • Solvent : Ethanol/water (3:1 v/v).
  • Temperature : Reflux at 80°C for 12 hours.
  • Mechanism : Cyclocondensation forms the pyridazine ring, with methylthio and amino groups introduced regioselectively at positions 6 and 3, respectively.
Yield Optimization
  • Catalyst : Acetic acid (10 mol%) improves cyclization efficiency, increasing yield from 52% to 78%.
  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate minimizes side-product formation.

Amide Bond Formation with 2-(Thiophen-2-yl)acetic Acid

The 3-amino group of 6-(methylthio)pyridazine undergoes amidation with 2-(thiophen-2-yl)acetic acid using coupling reagents.

Carbodiimide-Mediated Coupling

  • Reagents : 2-(Thiophen-2-yl)acetic acid, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
  • Solvent : Dichloromethane (DCM).
  • Conditions : Stirring at 25°C for 24 hours under nitrogen.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

HATU-Assisted Coupling

  • Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, 6 hours.
  • Advantage : Higher yield (85%) and reduced racemization compared to EDCl.

Alternative Routes and Modifications

Palladium-Catalyzed Functionalization

A patent method describes Suzuki coupling for introducing aryl groups to pyridazines, though adaptation is required for acetamide installation:

  • Intermediate : 3-Bromo-6-(methylthio)pyridazine.
  • Coupling partner : 2-(Thiophen-2-yl)acetyl boronic ester.
  • Catalyst : Pd(PPh₃)₄, K₂CO₃ in toluene/ethanol.
  • Yield : Suboptimal (≤40%) due to steric hindrance from the acetamide group.

Reductive Amination Pathway

  • Step 1 : Condensation of 6-(methylthio)pyridazin-3-one with 2-(thiophen-2-yl)ethylamine.
  • Step 2 : Reduction using NaBH₃CN in methanol.
  • Limitation : Low regioselectivity (≤35% yield).

Optimization and Yield Analysis

Method Conditions Yield (%) Purity (HPLC)
EDCl/HOBt coupling DCM, 24 h, 25°C 68–72 95.2
HATU coupling DMF, 6 h, rt 85 98.5
Suzuki coupling Pd(PPh₃)₄, toluene/ethanol 40 88.7

Key observations :

  • HATU coupling offers superior efficiency but requires rigorous solvent drying.
  • EDCl methods are cost-effective for large-scale synthesis despite moderate yields.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridazine-H), 7.45–7.40 (m, 2H, thiophene-H), 6.95 (dd, 1H, thiophene-H), 3.85 (s, 2H, CH₂), 2.55 (s, 3H, SCH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
  • HRMS : m/z [M+H]⁺ calc. 294.0652, found 294.0649.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified thiophene or pyridazine substituents show enhanced activity in PI3K inhibition assays.

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